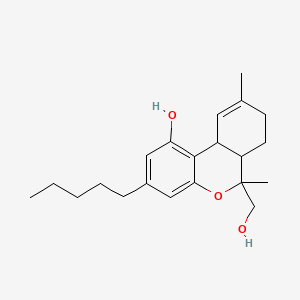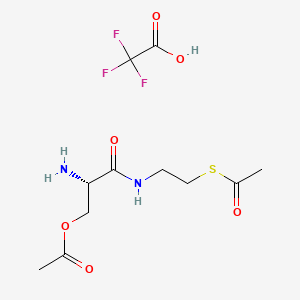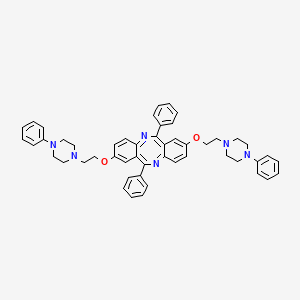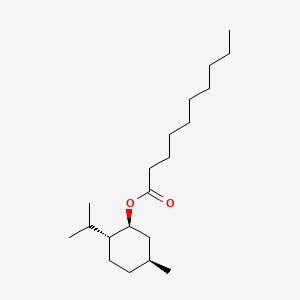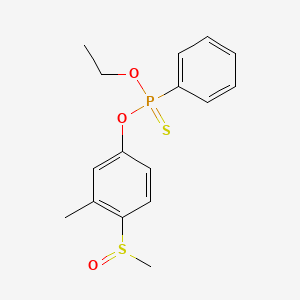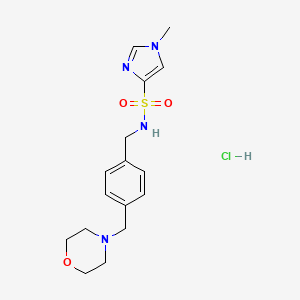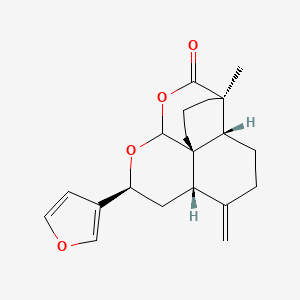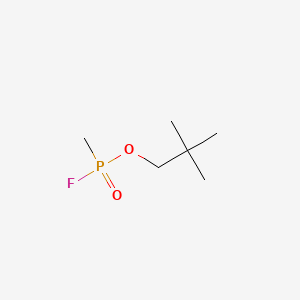
Neopentyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentyl methylphosphonofluoridate is an organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a neopentyl group attached to a methylphosphonofluoridate moiety, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neopentyl methylphosphonofluoridate typically involves the reaction of neopentyl alcohol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include neopentyl alcohol, methylphosphonofluoridic acid, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow microreactors to enhance the efficiency and yield of the synthesis process. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, resulting in higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Neopentyl methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium iodide are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Neopentyl methylphosphonofluoridate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of neopentyl methylphosphonofluoridate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Neopentyl glycol: Known for its stability and use in the production of polyesters and polyurethanes.
Methylphosphonofluoridate: A related compound with similar chemical properties but different applications.
Uniqueness: Neopentyl methylphosphonofluoridate stands out due to its unique combination of a neopentyl group and a methylphosphonofluoridate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
372-62-3 |
|---|---|
Molecular Formula |
C6H14FO2P |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylpropane |
InChI |
InChI=1S/C6H14FO2P/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 |
InChI Key |
ZPQGCTBCVSLWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


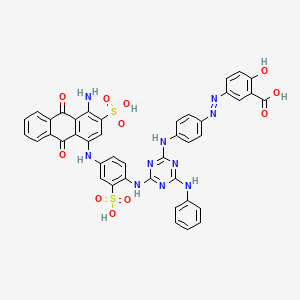




![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
